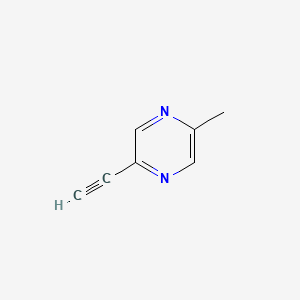

2-Ethynyl-5-methylpyrazine

説明

特性

IUPAC Name |

2-ethynyl-5-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-3-7-5-8-6(2)4-9-7/h1,4-5H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCMJRITGMORDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Reaction Mechanism

The Sonogashira reaction couples a halogenated pyrazine (e.g., 2-bromo-5-methylpyrazine or 2-iodo-5-methylpyrazine) with a terminal alkyne (e.g., ethynyltrimethylsilane, TMS-acetylene) in the presence of a Pd/Cu co-catalyst and a base. The reaction proceeds via oxidative addition, transmetallation, and reductive elimination steps.

Standard Protocol

-

Catalyst : Pd(PPh₃)₄ (2–5 mol%) or Pd(OAc)₂ (2.5 mol%) with PPh₃ (5 mol%).

-

Co-catalyst : CuI (5–10 mol%) to facilitate alkyne activation.

Example :

2-Bromo-5-methylpyrazine + Ethynyltrimethylsilane → 2-(Trimethylsilylethynyl)-5-methylpyrazine

Deprotection : TMS removal via K₂CO₃/MeOH or TBAF yields 2-ethynyl-5-methylpyrazine.

Optimized Conditions for High Yield

-

Catalyst : Pd(CF₃COO)₂ (2.5 mol%) with PPh₃ (5 mol%) and CuI (5 mol%) in DMF at 100°C for 3 hours achieves 96% yield .

-

Substrate Scope : Electron-deficient aryl halides (e.g., 2-iodo-5-methylpyrazine) react efficiently with terminal alkynes.

Alternative Methodologies

Heck–Cassar–Sonogashira (HCS) in Green Solvents

-

Solvent Replacement : N-Hydroxyethylpyrrolidone (HEP) replaces toxic solvents (DMF, THF) without compromising efficiency.

-

Conditions : Pd(OAc)₂ (1 mol%), PPh₃ (2 mol%), CuI (2 mol%), HEP, 80°C, 6 hours → 89% yield .

Substrate Preparation: Halogenated Pyrazines

Synthesis of 2-Bromo-5-methylpyrazine

Synthesis of 2-Iodo-5-methylpyrazine

Key Challenges and Solutions

Regioselectivity

Side Reactions

-

Glaser Coupling : Oxidative dimerization of terminal alkynes suppressed by anaerobic conditions and excess halide.

Analytical Data and Characterization

-

¹H NMR (CDCl₃): δ 8.35 (s, 1H, pyrazine-H), 8.22 (s, 1H, pyrazine-H), 3.10 (s, 1H, C≡CH), 2.55 (s, 3H, CH₃).

Industrial-Scale Considerations

化学反応の分析

Types of Reactions

2-Ethynyl-5-methylpyrazine undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazines.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used for reduction reactions.

Substitution: Nucleophiles such as amines and thiols can react with the ethynyl group under basic conditions

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

Reduction: Formation of dihydropyrazines.

Substitution: Formation of various substituted pyrazine derivatives

科学的研究の応用

Medicinal Applications

The medicinal applications of 2-Ethynyl-5-methylpyrazine are particularly noteworthy, especially in the development of pharmaceuticals.

Antidiabetic Properties

Research indicates that derivatives of 5-methylpyrazine, including this compound, can serve as intermediates in the synthesis of antidiabetic drugs. For instance, 5-methylpyrazine-2-carboxylic acid has been linked to the production of glipizide, a third-generation medication for diabetes management .

Hypolipidemic Effects

Additionally, compounds derived from this pyrazine structure have shown potential in lowering blood lipid levels. Studies suggest that such derivatives can be utilized in formulating medications aimed at managing hyperlipidemia .

Material Science Applications

Beyond medicinal uses, this compound finds applications in material science, particularly in the development of functional materials.

Nanotechnology

The compound has been explored for its role in nanotechnology, specifically in the creation of nanoparticles with enhanced properties. These nanoparticles have applications in drug delivery systems, bioimaging, and as therapeutic agents due to their biocompatibility and functional versatility .

Case Studies

- Antidiabetic Drug Development

- Nanoparticle Synthesis

Data Tables

作用機序

The mechanism of action of 2-ethynyl-5-methylpyrazine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Structural and Functional Group Comparisons

The following table compares 2-Ethynyl-5-methylpyrazine with five analogs based on substituents, molecular properties, and applications:

Key Differences and Implications

Reactivity :

- The ethynyl group in this compound offers superior reactivity for catalytic cross-coupling compared to ethyl, ethenyl, or methoxy groups. This makes it valuable in medicinal chemistry for constructing conjugated systems (e.g., kinase inhibitors) .

- Hydroxy and acetyl substituents (e.g., 2-Hydroxy-5-methylpyrazine, 2-Acetyl-5-methylpyrazine) introduce hydrogen-bonding or electrophilic sites, influencing solubility and bioactivity .

Applications :

- Ethyl and isopropyl derivatives (e.g., 2-Ethyl-5-methylpyrazine, 2-Methoxy-5-isopropylpyrazine) are prioritized in flavor chemistry due to their nutty/roasted aromas .

- Ethenyl derivatives (e.g., 2-Ethenyl-6-methylpyrazine) lack sufficient safety data, restricting use to controlled R&D settings .

Safety Profiles: Ethyl and methoxy derivatives are GRAS (Generally Recognized As Safe) for food use .

Research Findings and Data Gaps

Synthetic Utility :

- Pyrazines with ethynyl or hydrazine groups (e.g., 2-Hydrazinyl-3-nitropyridine in ) are pivotal intermediates for heterocyclic expansions, though this compound’s synthetic routes remain undocumented in the evidence .

Pharmacological Potential: Hydroxy-pyrazines (e.g., 2-Hydroxy-5-methylpyrazine) show promise in antiviral or anticancer studies due to their ability to mimic nucleobases .

Ecological and Safety Concerns: Limited data on environmental persistence or toxicity for ethenyl and ethynyl derivatives highlight the need for comprehensive risk assessments .

生物活性

2-Ethynyl-5-methylpyrazine is a compound belonging to the pyrazine family, known for its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C_7H_7N, characterized by an ethynyl group attached to the pyrazine ring. This unique structure contributes to its distinct chemical reactivity, allowing it to participate in various biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. The compound's mechanism involves disrupting cell wall integrity and inducing a DNA damage response at higher concentrations.

| Pathogen | Activity | Mechanism |

|---|---|---|

| Escherichia coli | Inhibition observed | Cell wall damage |

| Staphylococcus aureus | Moderate inhibition | DNA damage response |

| Candida albicans | Limited effectiveness | Cell membrane disruption |

Anticancer Potential

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth through modulation of adenosine receptors, particularly A2a and A2b, which are implicated in cancer progression and immune response regulation .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Adenosine Receptors : The compound may modulate signaling pathways associated with inflammation and tumor growth.

- Reactive Intermediates : The ethynyl group allows the formation of reactive intermediates that can interact with proteins and nucleic acids, leading to biological effects.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of this compound against E. coli and S. aureus. Results showed a significant reduction in bacterial viability at concentrations above 100 µg/mL, indicating its potential as a bio-based fumigant in agricultural applications.

- Cancer Cell Line Study : In vitro studies on cancer cell lines demonstrated that treatment with this compound resulted in reduced cell proliferation and increased apoptosis, particularly in breast cancer cells.

Comparison with Similar Compounds

When compared to other pyrazines, such as 2-Methyl-5-vinylpyrazine and 2,5-Dimethylpyrazine, this compound stands out due to its unique ethynyl group which enhances its reactivity and biological activity.

| Compound | Unique Feature | Biological Activity |

|---|---|---|

| This compound | Ethynyl group | Antimicrobial, anticancer |

| 2-Methyl-5-vinylpyrazine | Vinyl group | Limited antimicrobial activity |

| 2,5-Dimethylpyrazine | Two methyl groups | Mild antimicrobial properties |

Q & A

Basic Research Questions

Q. What established synthetic methodologies are available for 2-Ethynyl-5-methylpyrazine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of pyrazine derivatives often involves cyclization or cross-coupling reactions. For 2-ethynyl-substituted pyrazines, Sonogashira coupling between halogenated pyrazines and terminal alkynes is a viable route. For example, describes hydrazine-mediated cyclization for thiophene-pyrazine hybrids, which can be adapted by substituting precursors to introduce the ethynyl group. Optimization includes controlling temperature (e.g., reflux at 80–100°C), catalyst selection (e.g., Pd/Cu for Sonogashira), and solvent polarity to minimize side reactions. Purity is enhanced via recrystallization (ethanol/water) or column chromatography .

Q. How is nuclear magnetic resonance (NMR) spectroscopy employed to confirm the structure and purity of this compound?

- Methodological Answer : ¹H and ¹³C NMR are critical for structural validation. The ethynyl proton (≡C-H) typically appears as a singlet near δ 2.5–3.5 ppm, while pyrazine ring protons resonate between δ 8.0–9.5 ppm. In , NMR data for a thiophene derivative (δ 4.51 ppm for NH2) highlights the importance of integration ratios and splitting patterns. For purity, compare experimental spectra with computational predictions (e.g., DFT) and monitor for extraneous peaks indicating byproducts .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Due to the reactive ethynyl group, handle under inert atmospheres (N2/Ar) to prevent oxidation. Use PPE (gloves, goggles) and work in a fume hood. and emphasize treating pyrazines as irritants; avoid inhalation/contact. Store in airtight containers at –20°C to stabilize the alkyne moiety. Emergency measures include rinsing exposed skin/eyes with water and seeking medical attention for persistent irritation .

Advanced Research Questions

Q. How can this compound be utilized in designing mixed-metal coordination polymers, and what analytical techniques validate their structural integrity?

- Methodological Answer : The ethynyl group can act as a π-donor ligand for transition metals (e.g., Cu(II), Ag(I)). demonstrates pyrazine-carboxylate ligands forming zigzag Cu-Ag chains via bridging coordination. For this compound, synthesize polymers by reacting with metal salts (e.g., AgNO3) in aqueous/organic solvents. Validate using single-crystal XRD for lattice parameters, IR spectroscopy for metal-ligand vibrations, and magnetic susceptibility measurements to assess electronic interactions .

Q. What strategies are effective in evaluating the bioactivity of this compound, particularly in ecological or pharmacological contexts?

- Methodological Answer : identifies pyrazines as semiochemicals via gas chromatography-electroantennographic detection (GC-EAD) and GC-MS. For bioactivity screening:

- Ecological : Conduct field assays (e.g., insect attraction/repellency tests) and quantify pheromone-like effects using electroantennography.

- Pharmacological : Perform in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and molecular docking to predict receptor binding (e.g., kinase inhibitors).

- Validate dose-response relationships and compare with structurally analogous bioactive pyrazines .

Q. How should researchers address discrepancies in spectroscopic data (e.g., IR vs. NMR) when characterizing this compound derivatives?

- Methodological Answer : Contradictions often arise from impurities or tautomerism. For example, unexpected IR carbonyl peaks (1600–1700 cm⁻¹) in a pure sample may indicate oxidation of the ethynyl group. Mitigation steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。